1-(3,5-Dimethylpiperidin-1-yl)prop-2-en-1-one
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Description
“1-(3,5-Dimethylpiperidin-1-yl)prop-2-en-1-one” is a compound that belongs to the class of organic compounds known as piperidines . Piperidines are compounds containing a piperidine ring, which is a saturated aliphatic six-member ring with one nitrogen atom and five carbon atoms .
Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various computational techniques. A study of mechanical properties of prop-2-en-1-one based compounds using molecular dimension simulations was investigated . Several mechanical properties have been calculated such as elastic constant tensors, shear modulus, bulk modulus, Young’s modulus and Poisson’s ratio .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” can be predicted using computational methods. A study of mechanical properties of prop-2-en-1-one based compounds using molecular dimension simulations was investigated . Several mechanical properties have been calculated such as elastic constant tensors, shear modulus, bulk modulus, Young’s modulus and Poisson’s ratio .Scientific Research Applications
Binding Protein Identification
1-(3,5-Dimethylpiperidin-1-yl)prop-2-en-1-one has been utilized in the identification of binding proteins. For instance, it helped in identifying prohibitin as a strong binding protein for anti-resorptive sulfonyl amidine compounds, contributing significantly to bioorganic and medicinal chemistry research (Chang et al., 2011).
Catalysis and Chemical Reactions
This compound is also involved in tungsten(0)-catalyzed reactions with secondary cyclic amines and propargylic alcohols. The reactions have led to the formation of previously unknown diamines with the tetrahydrofuran ring, identified and characterized using various spectroscopic methods. This has implications in molecular catalysis (Kocięcka et al., 2018).
Sigma Receptor Binding Studies
Research on sigma ligands involving 3,3-dimethylpiperidine derivatives, including this compound, has shown high affinities towards sigma1 and EBP sites. These studies are essential for understanding sigma receptor subtypes and their structure-affinity relationships, contributing to the field of bioorganic and medicinal chemistry (Berardi et al., 2001).
Antimicrobial and Antimycobacterial Actions
In antimicrobial research, derivatives of this compound have been synthesized and investigated for their actions against various microorganisms. Studies have shown significant antimicrobial and antimycobacterial activities, which are crucial for developing new therapeutic agents (Patel et al., 2012).
Photophysical Studies
The compound has been studied for its photophysical properties. In particular, acrylodan derivatives including 1-(6-(dimethylamino)naphthalen-2-yl)prop-2-en-1-one have been examined in different solvents to understand their emission properties. This research is vital for developing new probes in biological systems (Cerezo et al., 2001).
Properties
IUPAC Name |
1-(3,5-dimethylpiperidin-1-yl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO/c1-4-10(12)11-6-8(2)5-9(3)7-11/h4,8-9H,1,5-7H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQQGXVJJQQCRTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)C=C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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